3-Butenyl isothiocyanate (3-BITC, CAS: 3386-97-8) is a high-value aliphatic isothiocyanate characterized by a four-carbon homoallylic chain. Derived naturally from the enzymatic hydrolysis of gluconapin, it presents as a pale-yellow liquid with a boiling point of 163–164 °C [1]. In industrial and research procurement, 3-BITC is primarily sourced as a TRPA1 receptor agonist, a targeted agricultural biofumigant, and a versatile synthetic building block. Its distinct structural spacing—featuring an extra methylene group compared to standard allylic analogs—provides a specific balance of electrophilic reactivity at the isothiocyanate carbon and independent reactivity at the terminal olefin[2]. This makes it a critical material for advanced formulation and synthesis workflows where shorter-chain or aromatic isothiocyanates fail to meet stability or sensory requirements.
When sourcing alkenyl isothiocyanates, buyers often default to the widely available and lower-cost Allyl isothiocyanate (AITC). However, generic substitution with AITC introduces significant process and performance liabilities. AITC is highly volatile, exhibiting a vapor pressure of approximately 5.0 mmHg at 25 °C, which leads to rapid evaporative loss, shortened active lifespans in controlled-release applications, and elevated acute inhalation risks for manufacturing personnel . In contrast, 3-BITC possesses a significantly lower vapor pressure (2.72 mmHg at 25 °C), ensuring greater formulation stability and prolonged retention in soil or matrix environments [1]. Furthermore, AITC lacks the C4 homoallylic spacer of 3-BITC, fundamentally altering its organoleptic signature and rendering it chemically unsuitable for syntheses requiring isolation between the alkene and the electrophilic isothiocyanate moiety.
Volatility is a primary failure point in the formulation of isothiocyanate-based biofumigants and flavors. Comparative thermodynamic data demonstrates that 3-Butenyl isothiocyanate has a vapor pressure of 2.72 mmHg at 25 °C and a boiling point of 163–164 °C [1]. In head-to-head comparison, the industry-standard Allyl isothiocyanate (AITC) exhibits a much higher vapor pressure of ~5.0 mmHg at 25 °C and a lower boiling point of 150–152 °C . This ~45% reduction in vapor pressure for 3-BITC significantly mitigates evaporative depletion during high-shear mixing and extends the active duration of the compound when applied in open or semi-porous environments.
| Evidence Dimension | Vapor Pressure and Boiling Point |
| Target Compound Data | Vapor pressure 2.72 mmHg at 25 °C; BP 163–164 °C |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): Vapor pressure ~5.0 mmHg at 25 °C; BP 150–152 °C |
| Quantified Difference | ~45% lower vapor pressure and +12 °C higher boiling point |
| Conditions | Standard atmospheric pressure and 25 °C handling environment |
Reduces evaporative losses and worker exposure during industrial scale-up while ensuring longer active retention in field applications.
For applications relying on sensory pungency or biological repellency, the activation potency of the TRPA1 ion channel dictates the required active ingredient loading. In vitro assays measuring TRPA1-activating ability reveal that 3-Butenyl isothiocyanate achieves an EC50 of 0.36 µM with a maximum response of 95% [1]. The baseline comparator, Allyl isothiocyanate, requires a higher concentration to achieve similar activation, presenting an EC50 of 0.58 µM [1]. This quantitative advantage allows formulators to utilize 3-BITC at lower concentrations while achieving equivalent biological efficacy.
| Evidence Dimension | TRPA1 Channel Activation (EC50) |
| Target Compound Data | EC50 = 0.36 µM (MAX 95%) |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): EC50 = 0.58 µM (MAX 97%) |
| Quantified Difference | ~38% lower EC50, indicating higher TRPA1 activation potency |
| Conditions | In vitro TRPA1-expressing cell activation assay |
Enables formulators to achieve target pungency or pest-repellent efficacy at significantly lower active ingredient concentrations, optimizing material consumption.
In the food and beverage sector, the precise origin of pungency determines product authenticity. While AITC provides a generic horseradish or wasabi bite, 3-Butenyl isothiocyanate is the specific hydrolytic degradation product of gluconapin, responsible for the distinct cabbage-like, aromatic pungent profile of premium Brassica juncea (mustard) and wild Raphanus sativus (daikon) cultivars [1]. HS-GC-MS profiling confirms that substituting 3-BITC with AITC fails to replicate this specific aromatic bouquet, leading to sensory rejection in high-fidelity flavor formulations [1].
| Evidence Dimension | Organoleptic signature origin |
| Target Compound Data | Primary volatile driver of Brassica juncea and Raphanus sativus aromatic pungency |
| Comparator Or Baseline | Allyl isothiocyanate (AITC): Generic horseradish/wasabi pungency driver |
| Quantified Difference | Provides a distinct cabbage-like aromatic profile that AITC cannot chemically replicate |
| Conditions | Flavor profiling and HS-GC-MS analysis of mustard and radish pastes |
Critical for the procurement of authentic flavorings in premium Asian culinary products where generic AITC substitution results in sensory rejection.
Derived directly from its lower vapor pressure profile, 3-BITC is the targeted choice for soil fumigation and nematocide formulations where prolonged matrix retention is required. Its reduced volatility prevents the rapid flash-evaporation associated with AITC, ensuring a longer window of pathogenic suppression in the soil [1].
Based on its specific organoleptic signature, 3-BITC is strictly required for the procurement of flavor standards and active ingredients targeting premium mustard and wild radish profiles. It provides the specific aromatic pungency that generic AITC cannot chemically or sensorially replicate[2].
Leveraging its C4 alkenyl chain, 3-BITC is prioritized over AITC in organic synthesis workflows requiring a terminal olefin separated from the isothiocyanate group by an extra methylene spacer. This structural feature is critical for minimizing unwanted electronic cross-talk during complex cross-metathesis or the synthesis of functionalized thioureas [3].
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard